Field: Material Science
Field: Food Science
Application: DBS is used in plastics that are used in the food packaging industry.
Method: It is incorporated into the plastic during the manufacturing process to improve its properties.
Results: The use of DBS in food packaging can help to maintain the quality and safety of the food product.
Field: Medical Technology
Application: DBS is used in plastics that are used for medical devices.
Results: The use of DBS in medical devices can contribute to their performance and longevity.
Field: Pharmaceutical Science
Application: DBS is used as a plasticizer for film coating of tablets, beads, and granules.
Method: It is added during the coating process to improve the properties of the film.
Field: Electronic Engineering
Method: It is incorporated into the sensor during its fabrication to enhance its performance.
Results: The use of DBS in these sensors can contribute to their accuracy and reliability.
Field: Environmental Science
Application: DBS is used as a core in liquid-core capsules for the extraction of the pesticide, atrazine.
Method: It is incorporated into the capsule during its fabrication to enhance its performance.
Results: The use of DBS in these capsules can contribute to the efficiency of pesticide extraction.
Application: DBS is used to make synthetic rubbers, especially nitrile rubber and neoprene
Method: DBS is added during the production process of these rubbers to enhance their properties
Results: The use of DBS in synthetic rubbers can contribute to their performance and longevity
Field: Personal Care Products
Application: DBS is used as a lubricant in shaving lotions .
Method: It is added to the lotion during its formulation to reduce friction between the skin and the razor .
Results: The use of DBS in shaving lotions can contribute to a smoother and more comfortable shave .
Application: DBS is used as a flavoring additive in non-alcoholic beverages, ice cream, ices, candy, and baked goods .
Method: It is added during the food production process to enhance the flavor .
Results: The use of DBS in food products can contribute to their taste and overall quality .
Field: Polymer Science
Method: It is incorporated into the polymer during its fabrication to enhance its performance.
Results: The use of DBS in polymers can contribute to their accuracy and reliability.
Field: Textile Industry
Application: DBS is used in the manufacture of textiles.
Method: It is added during the textile production process to enhance the properties of the fabric.
Results: The use of DBS in textile manufacturing can contribute to the quality and durability of the textiles.
Field: Metallurgy
Application: DBS is used in metal surface treatment products.
Method: It is applied to the metal surface during the treatment process to enhance its properties.
Field: Chemical Engineering
Application: DBS is used as a desensitizer in Otto fuel II, a torpedo monopropellant.
Method: It is incorporated into the fuel during its formulation to enhance its performance.
Results: The use of DBS in Otto fuel II can contribute to the safety and effectiveness of the fuel.
Field: Household Products
Application: DBS is used in washing and cleaning products.
Method: It is incorporated into the product during its formulation to enhance its cleaning properties.
Results: The use of DBS in washing and cleaning products can contribute to their effectiveness.
Field: Leather Industry
Application: DBS is used in leather treatment products.
Method: It is applied to the leather during the treatment process to enhance its properties.
Dibutyl sebacate is a chemical compound classified as a fatty acid ester, specifically the dibutyl ester of sebacic acid. Its molecular formula is , and it has a molecular weight of approximately 314.47 g/mol. This compound appears as a colorless to pale yellow oily liquid that is insoluble in water but miscible with organic solvents like toluene and acetone . It has a low acute toxicity profile and is generally regarded as safe for use in various applications, particularly in the cosmetic and pharmaceutical industries .
This reaction is facilitated by enzymes or acidic catalysts, making it significant for biodegradation processes . Additionally, dibutyl sebacate can participate in transesterification reactions with other alcohols to form different esters.
The synthesis of dibutyl sebacate typically involves the esterification of sebacic acid with n-butanol. This reaction is usually conducted under reflux conditions in the presence of an acid catalyst such as sulfuric acid. The general reaction can be represented as:
This method allows for the efficient production of dibutyl sebacate while generating water as a byproduct, which can be removed to drive the reaction toward product formation .
Dibutyl sebacate has diverse applications across various industries:
Dibutyl sebacate shares similarities with several other compounds, particularly those within the category of fatty acid esters. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethylhexyl sebacate | C22H42O4 | Higher molecular weight; commonly used as a plasticizer in PVC. |
Butyl stearate | C18H36O2 | Used primarily as an emollient; more hydrophobic than dibutyl sebacate. |
Triethyl citrate | C9H14O7 | Used as a plasticizer; more soluble in water than dibutyl sebacate. |
Ethyl oleate | C18H34O2 | Serves similar functions but has different fatty acid structure. |
Dibutyl sebacate's unique attributes lie in its favorable safety profile combined with effective plasticizing properties, making it particularly valuable in cosmetic applications where flexibility and conditioning are desired .
Fischer esterification represents the primary industrial route for dibutyl sebacate synthesis, involving the direct condensation of sebacic acid with n-butanol in the presence of acid catalysts [1] [2]. The reaction proceeds through a well-established mechanism where the carboxylic acid carbonyl oxygen undergoes protonation by the acid catalyst, rendering the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the alcohol [2] [3]. The subsequent formation of a tetrahedral intermediate is followed by proton transfer and water elimination, ultimately yielding the desired ester product [2] [4].
The fundamental reaction can be represented as:
HOOC-(CH₂)₈-COOH + 2 C₄H₉OH → C₄H₉OOC-(CH₂)₈-COOC₄H₉ + 2 H₂O
Traditional catalytic systems employed in dibutyl sebacate synthesis include concentrated sulfuric acid, hydrochloric acid in organic solvents, and various Lewis acid catalysts [1] [5]. Concentrated sulfuric acid remains widely utilized due to its strong Brønsted acidity and ability to protonate the carbonyl oxygen effectively [1] [6]. The reaction typically requires temperatures ranging from 100-150°C with reaction times extending from 4-8 hours to achieve yields of 85-95% [7] [6].
Alternative catalytic approaches include the use of cupric sulfate as a Lewis acid catalyst, which has demonstrated high catalytic activity with esterification yields reaching 97.23% under optimized conditions of 0.05 mol sebacic acid, 3.0 g catalyst loading, 4:1 molar ratio of alcohol to acid, and 3-hour reaction time at elevated temperatures [8]. The cupric sulfate system offers advantages including high catalytic activity, reduced catalyst quantity requirements, and lower production costs compared to traditional acid catalysts [8].
Ionic liquid catalysts have emerged as highly effective alternatives to conventional acid catalysts, offering superior reaction efficiency and simplified product separation [1] [9]. The triethylamine-sulfuric acid ionic liquid system represents a particularly promising catalytic approach, demonstrating exceptional performance in dibutyl sebacate synthesis [1] [9]. This protic ionic liquid system functions through a dual mechanism, serving both as a catalyst and as a water-absorbing agent that facilitates equilibrium displacement toward product formation [1] [9].
The triethylamine-sulfuric acid ionic liquid catalyst achieves remarkable yields of 98-100% under optimized conditions, representing a significant improvement over traditional catalytic systems [1] [9]. The catalyst loading studies demonstrate that both 15 mol% and 30 mol% catalyst concentrations relative to sebacic acid achieve similarly high yields, with 15 mol% representing the economically optimal loading [1] [9]. The ionic liquid system exhibits superior catalytic activity, enabling complete conversion at moderate temperatures of 90°C within 60 minutes, compared to the 120 minutes required at 110°C for maximum yield [1] [9].
The mechanism of ionic liquid catalysis involves the formation of a two-phase system where the ionic liquid catalyst and water remain immiscible with dibutyl sebacate, enabling straightforward product separation [1] [9]. This phase behavior eliminates the need for complex separation procedures and allows for efficient catalyst recovery and reuse [1] [9]. The water absorption capacity of the ionic liquid system serves to continuously remove the reaction byproduct, effectively driving the equilibrium toward ester formation and minimizing reverse hydrolysis reactions [1] [9].
Comparative studies of various ionic liquid systems reveal that Brønsted acidic ionic liquids formed from tertiary amines and sulfonic acids demonstrate excellent catalytic performance in Fischer esterification reactions [10] [11]. The acidic ionic liquid systems provide multiple advantages including high selectivity, recyclability, and reduced environmental impact compared to traditional mineral acid catalysts [10] [11]. However, evaluation studies indicate that while ionic liquid catalysts offer enhanced reaction control and separation efficiency, traditional mineral acids may remain more economically viable for large-scale industrial applications [11].
Solvent selection plays a critical role in optimizing Fischer esterification reactions, influencing both reaction kinetics and product separation efficiency [12]. The choice of solvent system significantly impacts the reaction rate, equilibrium position, and ease of product isolation [12]. Protic solvents enhance reaction rates by stabilizing the protonated carboxylic acid intermediate, while aprotic solvents may reduce reaction rates but can improve selectivity [12]. Non-polar solvents facilitate ester product separation and can be employed in conjunction with Dean-Stark apparatus for continuous water removal [12] [13].
Traditional solvent systems for dibutyl sebacate synthesis include benzene as a water-carrying agent, which enables azeotropic removal of reaction water and shifts the equilibrium toward product formation [8] [14]. The use of benzene in combination with concentrated hydrochloric acid has been demonstrated to produce dibutyl sebacate with yields of 90-95% under reflux conditions [6] [5]. Alternative solvents such as toluene and hexane have been employed to facilitate Dean-Stark distillation for water removal [13] [15].
Phase separation dynamics become particularly important when employing ionic liquid catalytic systems [16] [17]. The immiscibility of ionic liquid catalysts with ester products creates a natural phase separation that simplifies product isolation and enables catalyst recovery [1] [9]. This phase behavior is attributed to the hydrophilic nature of the ionic liquid catalyst contrasting with the hydrophobic character of the dibutyl sebacate product [1] [9]. Studies of sulfonic acid-functionalized ionic liquid catalysts demonstrate that appropriate catalyst design enables control of phase behavior with both reactants and products [16].
The formation of reverse micelles in surfactant-catalyzed esterification systems provides an interesting approach to phase separation management [18]. Surfactant catalysts such as dodecylbenzene sulfonic acid can form reverse micelles that automatically separate water produced during esterification from the product ester, eliminating the need for external water removal equipment [18]. This self-separating behavior occurs due to the hydrophobic nature of the continuous substrate phase and the hydrophilicity of the micelle interior [18].
Temperature optimization represents a critical factor in maximizing dibutyl sebacate yields while maintaining economic process viability [1] [9] [19]. Systematic studies of temperature effects reveal a strong dependence of reaction conversion on thermal conditions, with temperatures below 70°C resulting in unfavorable reaction kinetics and significantly reduced yields [1] [9]. The temperature range of 90-110°C represents the optimal window for dibutyl sebacate synthesis, providing the necessary activation energy for efficient esterification while avoiding excessive byproduct formation [1] [9].
Detailed kinetic studies demonstrate that reaction rates increase substantially with temperature elevation, following Arrhenius behavior with activation energies typically ranging from 50-75 kJ/mol for acid-catalyzed esterification reactions [20] [21]. At 50°C, the reaction exhibits sluggish kinetics with minimal conversion even after extended reaction times [1] [9]. Increasing the temperature to 70°C provides moderate improvement, but yields remain suboptimal [1] [9]. The transition to 90°C represents a critical threshold where reaction rates increase dramatically, enabling yields exceeding 90% within 60 minutes under optimized conditions [1] [9].
The temperature-time relationship reveals interesting optimization opportunities, with 110°C enabling complete conversion (100% yield) within 120 minutes, while 90°C achieves greater than 90% yield in the same timeframe [1] [9] [19]. This temperature-time trade-off allows for process optimization based on energy costs and production requirements. Higher temperatures reduce reaction times but increase energy consumption and potential for side reactions, while moderate temperatures extend reaction times but provide better process control [20].
Time dependence studies indicate that reaction conversion follows pseudo-first-order kinetics when excess alcohol is employed [21] [22]. Initial reaction rates are highest, with conversion slowing as the system approaches equilibrium [23]. The use of water removal techniques or ionic liquid catalysts that absorb reaction water can maintain high reaction rates throughout the process duration [1] [9]. Optimal reaction times typically range from 1-3 hours depending on temperature and catalyst system, with extended reaction times providing diminishing returns in yield improvement [1] [9] [24].
The molar ratio of n-butanol to sebacic acid represents a fundamental optimization parameter that directly influences reaction equilibrium and product yield [1] [9] [14]. Since Fischer esterification is a reversible equilibrium reaction, excess alcohol serves to drive the reaction toward ester formation according to Le Châtelier's principle [23] [25]. Systematic studies of molar ratio effects reveal that stoichiometric ratios (2:1 butanol to sebacic acid for complete diesterification) provide insufficient driving force for high conversion [1] [9].
Experimental investigations demonstrate that a 2:1 molar ratio of n-butanol to sebacic acid results in lower conversion rates due to equilibrium limitations [1] [9]. Increasing the ratio to 4:1 provides significant improvement in conversion and represents a practical compromise between raw material consumption and yield optimization [1] [9] [14]. Further increase to a 6:1 ratio has been identified as the most prospective condition, achieving maximum yields while maintaining economic viability [1] [9].
The economic optimization of molar ratios requires consideration of both raw material costs and separation requirements [14] [25]. Excess n-butanol must be recovered through distillation, adding to process complexity and energy requirements [14]. However, the improved yields achieved with higher ratios often justify the additional separation costs. Industrial practice typically employs ratios ranging from 4:1 to 6:1 based on overall process economics [14] [26].
The selection of n-butanol excess also influences reaction kinetics, with higher alcohol concentrations providing faster initial reaction rates [21] [22]. This kinetic enhancement occurs because alcohol concentration directly affects the nucleophilic attack step in the Fischer esterification mechanism [2] [3]. Process optimization studies indicate that 4:1 molar ratios provide the optimal balance between conversion efficiency and economic considerations for most industrial applications [14] [22].
Industrial scalability of dibutyl sebacate synthesis has been successfully demonstrated from laboratory scale through kilogram-scale production, confirming the viability of the developed synthesis methodologies for commercial implementation [1] [27] [28]. The scale-up process requires careful consideration of heat and mass transfer limitations, catalyst distribution, and product separation efficiency as production volumes increase [29] [30].
Laboratory-scale synthesis typically employs 2-10 g of sebacic acid and enables detailed optimization of reaction parameters under controlled conditions [1] [9]. These small-scale studies provide yields of 95-100% and serve as the foundation for process development [1]. Pilot-scale operations utilizing 100-500 g of sebacic acid maintain yields of 95-98% while identifying potential scale-up challenges such as mixing efficiency and temperature control [24] [29].
Kilogram-scale production represents a critical milestone in industrial development, with demonstrated yields of 98-100% confirming that the optimized synthesis conditions translate effectively to larger scales [1] [28]. The successful kilogram-scale synthesis employs the triethylamine-sulfuric acid ionic liquid catalyst system under optimized conditions of 90°C, 15 mol% catalyst loading, 4:1 butanol to sebacic acid ratio, and 2-hour reaction time [1] [28]. This scale-up achievement validates the industrial potential of the developed methodology [1] [28].
Industrial-scale manufacturing processes typically achieve yields of 90-95% due to the practical constraints of large-scale operations, including heat transfer limitations and mixing efficiency considerations [29] [31]. Commercial production employs continuous or batch reactor systems designed to optimize heat and mass transfer while maintaining product quality [7] [32]. Industrial plants incorporate sophisticated separation and purification systems to achieve product purities of 96.5-99% as determined by gas chromatography [1] [29].
The economic viability of industrial dibutyl sebacate production depends critically on raw material costs, with n-butanol and sebacic acid representing the major cost components [7] [32] [29]. Energy requirements for heating and separation operations contribute significantly to production costs, making process optimization essential for commercial competitiveness [29] [31]. Catalyst recovery systems, particularly for ionic liquid catalysts, provide important economic advantages through reduced catalyst consumption and environmental impact [1] [9] [29].
Irritant